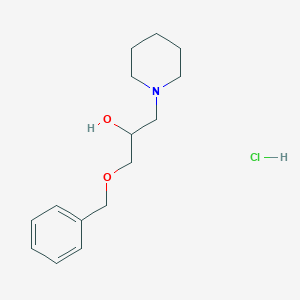

1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride

Description

Properties

IUPAC Name |

1-phenylmethoxy-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c17-15(11-16-9-5-2-6-10-16)13-18-12-14-7-3-1-4-8-14;/h1,3-4,7-8,15,17H,2,5-6,9-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXTUHKMFZNGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377847 | |

| Record name | F0050-0031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101356-75-6 | |

| Record name | F0050-0031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

A Note on the Subject Compound: Publicly available experimental data for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride (CAS No. 101356-75-6) is limited. Consequently, this guide synthesizes information from chemical supplier databases and extrapolates potential properties, synthesis routes, and biological activities based on established knowledge of structurally analogous compounds. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used as a foundational resource for further investigation.

Introduction and Structural Elucidation

This compound is a secondary alcohol and a tertiary amine, belonging to the class of amino alcohols. Its structure features a central propan-2-ol backbone. One end of this backbone is ether-linked to a benzyl group, providing a lipophilic benzyloxy moiety. The other end is linked to a piperidine ring, a common heterocyclic motif in many pharmaceuticals. The hydrochloride salt form enhances the compound's solubility in aqueous media.

The core structure, a 1-amino-3-alkoxy-propan-2-ol, is notably similar to that of many beta-adrenergic receptor antagonists (beta-blockers), suggesting potential applications in cardiovascular and related research.

Physicochemical Properties

| Property | Value (with notes) | Source |

| CAS Number | 101356-75-6 | [1] |

| Molecular Formula | C₁₅H₂₄ClNO₂ | [1] |

| Molecular Weight | 285.81 g/mol | [1] |

| Physical State | Likely a white to off-white crystalline solid (inferred from similar hydrochloride salts) | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol (enhanced by the hydrochloride salt) | [2] |

| Melting Point | Not available. Will require experimental determination. | |

| Boiling Point | Not available. Will likely decompose at high temperatures. | |

| pKa | Estimated around 8.5-9.5 for the piperidine nitrogen (based on similar piperidine structures) | [2] |

Synthesis and Purification

A plausible and efficient synthetic route to this compound can be adapted from established methods for preparing similar amino alcohols, such as the synthesis of propranolol.[3][4] A common and effective strategy involves the nucleophilic ring-opening of a suitable epoxide by an amine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available precursors:

-

Step 1: Synthesis of Benzyl Glycidyl Ether: This intermediate can be prepared from epichlorohydrin and benzyl alcohol.[5]

-

Step 2: Ring-Opening of Benzyl Glycidyl Ether with Piperidine: The epoxide ring of benzyl glycidyl ether is opened by piperidine to form the free base, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol.

-

Step 3: Salt Formation: The free base is then treated with hydrochloric acid to yield the target hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Benzyl glycidyl ether

-

Piperidine

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl glycidyl ether (1 equivalent) in anhydrous ethanol.

-

Addition of Amine: Add piperidine (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude free base.

-

Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Isolation of Product: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Potential Pharmacological Activity and Research Applications

The structural similarity of this compound to known beta-blockers like propranolol suggests that its primary pharmacological activity may involve the modulation of adrenergic receptors.[3] Piperidine and its derivatives are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[6][7]

Hypothesized Mechanism of Action: Beta-Adrenergic Blockade

Beta-adrenergic receptors are G-protein-coupled receptors that, upon stimulation by catecholamines (e.g., norepinephrine), activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This signaling cascade mediates the physiological "fight-or-flight" response, including increased heart rate and contractility.[9]

As a potential beta-blocker, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol would act as an antagonist at these receptors, competitively inhibiting the binding of endogenous catecholamines. This would, in turn, reduce the activation of the cAMP-PKA signaling pathway, leading to a dampening of the sympathetic response in target organs like the heart.[8]

Caption: Hypothesized mechanism of action via beta-adrenergic receptor blockade.

Potential Research Applications

-

Cardiovascular Research: As a potential beta-blocker, this compound could be a valuable tool for studying the role of adrenergic signaling in various cardiovascular models.

-

Drug Discovery Scaffold: The molecule serves as a scaffold that can be further modified to explore structure-activity relationships (SAR) for novel therapeutics targeting adrenergic or other receptors. The piperidine ring, in particular, is a versatile anchor for chemical modifications.[6]

-

Chemical Probe: It could be used as a chemical probe to investigate receptor binding pockets and to develop assays for screening other potential ligands.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A standard panel of analytical techniques would be employed.[10][11][12]

| Analytical Technique | Information Provided | Expected Results (Hypothetical) |

| ¹H NMR Spectroscopy | Elucidation of the proton environment and connectivity. | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyloxy group, the methine and methylene protons of the propanol backbone, and the protons of the piperidine ring. |

| ¹³C NMR Spectroscopy | Verification of the carbon skeleton. | Resonances for all 15 carbon atoms, including those in the aromatic ring, the aliphatic chain, and the piperidine ring. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₁₅H₂₃NO₂) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (alcohol), C-O (ether), C-N (amine), and aromatic C-H bonds. |

| Elemental Analysis | Determination of the elemental composition. | The percentages of Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen should align with the theoretical values for C₁₅H₂₄ClNO₂. |

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling piperidine derivatives and novel chemical entities should be strictly followed.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

- Singh, N., & Kumar, A. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(1), 535-538.

- Grisanti, L. A., & Gumina, R. J. (2016). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology Research, 2016, 2985649.

- Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1865.

- ROTH, C. (2025, March 31).

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Google Patents. (2021).

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives.

-

PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14). Retrieved from [Link]

- Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1531-1544.

- Khalid, M. M., & Galuska, M. A. (2023). Beta 1 Receptors. In StatPearls.

- Hindarto, N., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Scientific World Journal, 2020, 8861980.

- BenchChem. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. jocpr.com [jocpr.com]

- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 5. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. carlroth.com [carlroth.com]

- 14. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

An In-Depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride

CAS Number: 101356-75-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride, a molecule of interest within the broader class of N-benzyl piperidine derivatives. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to critically evaluate and adapt the described methodologies for their specific research and development needs.

Introduction and Chemical Identity

This compound belongs to the family of β-amino alcohols, a structural motif frequently encountered in pharmacologically active compounds. The molecule incorporates a benzyloxy group, which can influence lipophilicity and metabolic stability, a chiral secondary alcohol that can participate in key hydrogen bonding interactions with biological targets, and a piperidine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial characteristic for many biological and pharmaceutical applications.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 101356-75-6 | Chemical Supplier Databases |

| Molecular Formula | C₁₅H₂₄ClNO₂ | Calculated |

| Molecular Weight | 285.81 g/mol | Calculated |

| IUPAC Name | 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | IUPAC Nomenclature |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form |

Synthesis and Purification

The synthesis of this compound is logically approached through the nucleophilic ring-opening of an epoxide, a robust and well-established method for the preparation of β-amino alcohols.[1][2] This approach offers high regioselectivity, with the amine preferentially attacking the sterically less hindered carbon of the epoxide ring.

Proposed Synthetic Pathway: Epoxide Ring-Opening

The most direct and efficient synthesis involves the reaction of benzyl glycidyl ether with piperidine. The resulting free base is then treated with hydrochloric acid to yield the target hydrochloride salt.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Benzyl glycidyl ether

-

Piperidine

-

Ethanol (or other suitable protic solvent)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Diethyl ether (for precipitation)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns, etc.)

Procedure:

-

Ring-Opening Reaction: To a solution of benzyl glycidyl ether (1 equivalent) in ethanol, add piperidine (1.1 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The rationale for using a slight excess of piperidine is to ensure the complete conversion of the epoxide. Ethanol serves as a protic solvent that can facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group.

-

Work-up and Isolation of the Free Base: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil, the free base 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine to prevent streaking of the basic amine).

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. A solution of hydrochloric acid (1 equivalent) in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The choice of solvent for precipitation is critical to ensure high yield and purity of the salt.

-

Final Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether to remove any residual impurities, and dried under vacuum to yield this compound as a solid.

Analytical Characterization

Table 2: Predicted Analytical Data

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton of the alcohol, the methylene protons adjacent to the ether and piperidine moieties, and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, the carbons of the propanol backbone, and the carbons of the piperidine ring. |

| Mass Spectrometry (MS) | The mass spectrum of the free base should show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-O-C stretch of the ether, and C-N stretching of the tertiary amine. |

| Elemental Analysis | The percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be in close agreement with the calculated values for the molecular formula C₁₅H₂₄ClNO₂. |

Applications in Research and Drug Development

The N-benzyl piperidine (N-BP) structural motif is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to fine-tune both the efficacy and physicochemical properties of drug candidates.[3][4] This framework often provides crucial cation-π interactions with target proteins and serves as a platform for optimizing stereochemistry to enhance potency and reduce toxicity.[3][4]

Potential as a Multi-Target-Directed Ligand

Given the multifactorial nature of many complex diseases, particularly neurodegenerative disorders like Alzheimer's disease, there is a growing interest in developing multi-target-directed ligands (MTDLs). The N-benzyl piperidine core has been successfully incorporated into molecules designed to simultaneously inhibit multiple enzymes involved in disease pathology, such as acetylcholinesterase (AChE) and histone deacetylases (HDACs).

Caption: Conceptual diagram of an N-benzyl piperidine-based multi-target-directed ligand.

A Building Block for Novel Therapeutics

This compound can serve as a valuable intermediate or starting material for the synthesis of more complex molecules. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. For instance, it could be esterified or etherified to introduce other pharmacophoric groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from the known hazards of its structural components and related molecules.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Inferred Hazards:

Based on data for similar β-amino alcohols and benzyloxy compounds, the following hazards should be considered[5][6]:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Conclusion

This compound is a chemical entity with significant potential as a building block and a research tool in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural motifs suggest a range of possible biological activities, particularly in the context of multi-target drug discovery. While further experimental data on its specific properties and biological effects are needed, this guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and explore the potential of this promising molecule.

References

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. (2024-10-16). [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. (2017-06). [Link]

-

β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017-04-21). [Link]

-

N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. PubMed. (2020-08-01). [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. (2020-09-02). [Link]

-

Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. [Link]

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (2021-03-29). [Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery. Request PDF. (2024-06-21). [Link]

-

4-Benzylpiperidine. Wikipedia. [Link]

-

3-(Benzyloxy)propane-1,2-diol. PubChem. [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017-04-21). [Link]

-

United States Patent. Googleapis.com. (2008-04-24). [Link]

- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.

-

N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed. (2016-08-17). [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Graphite oxide c

-amino alcohols by ring-opening of epoxides. TÜBİTAK Academic Journals. (2016-06-18). [Link] -

1-Benzyloxy-3-chloro-2-propanol. PubChem. [Link]

- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyloxy-3-chloro-2-propanol | C10H13ClO2 | CID 4141006 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, a chiral organic compound with potential applications in pharmaceutical research and development. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document will detail its chemical structure, potential synthetic pathways, and key physicochemical properties.

Core Chemical Structure and Properties

This compound is a molecule that integrates three key functional components: a benzyloxy group, a piperidine ring, and a propan-2-ol backbone, formulated as a hydrochloride salt.

Diagram 1: Chemical Structure of this compound

A simplified retrosynthesis for the target molecule.

Detailed Experimental Protocol: A Two-Step Synthesis

This proposed synthesis starts with the preparation of the key intermediate, benzyl glycidyl ether, followed by its reaction with piperidine and subsequent salt formation.

Step 1: Synthesis of Benzyl Glycidyl Ether from Epichlorohydrin

This reaction involves the Williamson ether synthesis, where the sodium salt of benzyl alcohol acts as a nucleophile to displace the chloride from epichlorohydrin.

-

Reaction Setup: To a solution of benzyl alcohol (1.1 equivalents) in a suitable solvent such as toluene, add sodium hydroxide (1.2 equivalents) in water.

-

Addition of Epichlorohydrin: Cool the mixture to approximately 25°C and add epichlorohydrin (1.0 equivalent) dropwise with vigorous stirring.

-

Reaction: Continue stirring at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the organic layer with a suitable solvent like toluene. Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl glycidyl ether. [1] Step 2: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol and its Hydrochloride Salt

This step involves the nucleophilic ring-opening of the epoxide by piperidine.

-

Reaction Setup: Dissolve benzyl glycidyl ether (1.0 equivalent) in a protic solvent such as ethanol or isopropanol.

-

Addition of Piperidine: Add piperidine (1.1 equivalents) to the solution. The reaction can be carried out at room temperature or gently heated to accelerate the reaction rate.

-

Reaction: Stir the mixture for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation of the Free Base: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude free base, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Diagram 3: Proposed Synthesis Workflow

A flowchart of the proposed synthetic protocol.

Potential Applications in Research and Drug Development

While specific biological activity for this compound is not documented, its structural motifs are present in numerous pharmacologically active agents. The piperidine ring is a common scaffold in many biologically active molecules, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties. [2] Potential Areas of Investigation:

-

CNS Agents: The lipophilic benzyloxy group may facilitate crossing the blood-brain barrier, making it a candidate for neurological drug discovery.

-

Chiral Building Block: The enantiomerically pure forms of this compound could serve as valuable chiral intermediates in the synthesis of more complex molecules. [3]* Cardiovascular Drugs: Similar structures containing the propan-2-ol linker are known to exhibit beta-blocker activity.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.

| Analytical Method | Information Provided | Expected Results |

| ¹H NMR Spectroscopy | Confirms the proton environment and connectivity. | Signals corresponding to the aromatic protons of the benzyl group, the methylene and methine protons of the propanol backbone, and the protons of the piperidine ring. |

| ¹³C NMR Spectroscopy | Verifies the carbon skeleton. | Signals for the aromatic carbons, the benzylic carbon, the carbons of the propanol chain, and the carbons of the piperidine ring. |

| Mass Spectrometry | Determines the molecular weight. | A molecular ion peak corresponding to the free base. |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for O-H (alcohol), C-O-C (ether), and N-H (ammonium salt) stretching. |

| Elemental Analysis | Confirms the elemental composition. | The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen should match the theoretical values for C₁₅H₂₄ClNO₂. |

Safety and Handling

Based on related compounds, this compound should be handled with appropriate safety precautions. Similar piperidine derivatives can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. [4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic route, and anticipated properties, thereby enabling researchers to explore its applications in drug discovery and development. The methodologies and insights presented herein are grounded in established chemical principles and data from analogous compounds, offering a robust starting point for further investigation.

References

-

MySkinRecipes. (n.d.). (R)-()-3-Benzyloxy-1,2-propanediol. Retrieved from [Link]

- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

PubChem. (n.d.). 1-Benzyloxy-3-chloro-2-propanol. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-[benzyl(propan-2-yl)amino]-3-chloropropan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14). Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-1-propanol. Retrieved from [Link]

- Google Patents. (2012). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

PubChem. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel small molecule, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride. Based on a detailed analysis of its structural motifs and a review of analogous compounds, we postulate that this agent functions as a calcium channel blocker. This document will dissect the chemical architecture of the molecule, present the scientific rationale for its putative biological target, and furnish detailed experimental protocols to rigorously test this hypothesis. The insights contained herein are intended to empower researchers in the fields of pharmacology and drug discovery to further investigate the therapeutic potential of this compound.

Introduction and Molecular Profile

This compound is a synthetic compound characterized by a core structure featuring a piperidine ring linked to a benzyloxy group via a propan-2-ol backbone. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for a potential therapeutic agent.

Molecular Structure:

Key Structural Features:

-

Piperidine Ring: A saturated heterocyclic amine that is a common scaffold in many biologically active compounds, including known calcium channel blockers.[1]

-

Propan-2-ol Linker: This flexible chain connects the piperidine and benzyloxy moieties, influencing the molecule's spatial orientation and interaction with its biological target.

-

Benzyloxy Group: A benzyl group attached to an oxygen atom, which increases the lipophilicity of the molecule, potentially facilitating its passage across cellular membranes.

While direct pharmacological data for this compound is not extensively available in the public domain, its structural similarity to known calcium channel blockers provides a strong foundation for a hypothesized mechanism of action.[1]

The Putative Mechanism of Action: Calcium Channel Blockade

We hypothesize that this compound exerts its pharmacological effects by acting as a calcium channel blocker. Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[2][3] Dysregulation of calcium signaling is implicated in various pathologies, making VGCCs attractive therapeutic targets.

The proposed mechanism is centered on the molecule's ability to bind to and inhibit the function of specific subtypes of VGCCs, such as L-type or T-type calcium channels.[2][3] This inhibition would lead to a reduction in intracellular calcium concentration, thereby modulating downstream cellular events. The rationale for this hypothesis is supported by studies on structurally related piperidine derivatives that have demonstrated calcium channel blocking activity.[1]

Supporting Evidence from Analogous Compounds

A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines have been synthesized and evaluated for their calcium-channel-blocking activity.[1] These compounds, which share the piperidine and a flexible linker with our molecule of interest, were shown to antagonize calcium-induced contractions in isolated rabbit aortic strips, a classic assay for identifying calcium channel blockers.[1]

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound is a calcium channel blocker, a series of well-established experimental protocols must be employed. The following sections detail the methodologies required to elucidate the compound's mechanism of action.

In Vitro Characterization of Calcium Channel Activity

3.1.1. Electrophysiology: Patch-Clamp Technique

The gold standard for directly measuring the effect of a compound on ion channel activity is the patch-clamp technique. This method allows for the recording of ion currents through single channels or across the entire cell membrane.

Experimental Protocol:

-

Cell Culture: Utilize a cell line that endogenously expresses the calcium channel subtype of interest (e.g., HEK293 cells stably transfected with the gene for a specific VGCC subtype).

-

Cell Preparation: Plate the cells on glass coverslips and allow them to adhere.

-

Patch-Clamp Recording:

-

Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane.

-

Establish a whole-cell recording configuration to measure macroscopic currents.

-

Apply a voltage protocol to elicit calcium channel currents.

-

Perfuse the cells with varying concentrations of this compound.

-

-

Data Analysis: Measure the peak current amplitude and analyze the current-voltage (I-V) relationship to determine the inhibitory effect of the compound. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the calcium channel current.

dot

Caption: Workflow for Patch-Clamp Electrophysiology.

3.1.2. Calcium Imaging

Calcium imaging with fluorescent indicators provides a high-throughput method to assess changes in intracellular calcium concentration in response to a stimulus and the effect of a test compound.

Experimental Protocol:

-

Cell Culture and Loading: Culture cells expressing the target calcium channels and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.

-

Compound Application: Pre-incubate the cells with varying concentrations of this compound before KCl stimulation.

-

Fluorescence Measurement: Use a fluorescence microscope or a plate reader to measure the change in fluorescence intensity upon stimulation.

-

Data Analysis: Quantify the reduction in the calcium influx in the presence of the compound and determine the IC50 value.

dot

Caption: Calcium Imaging Experimental Workflow.

Ex Vivo Functional Assays

To assess the functional consequences of calcium channel blockade in a more physiologically relevant system, ex vivo tissue preparations can be utilized.

Experimental Protocol: Isolated Aortic Ring Assay

-

Tissue Preparation: Dissect the thoracic aorta from a laboratory animal (e.g., rat or rabbit) and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution and aerated with 95% O2 / 5% CO2 at 37°C.

-

Contraction Induction: Induce contraction of the aortic rings with a high concentration of KCl or a specific agonist like phenylephrine.

-

Compound Application: Add cumulative concentrations of this compound to the organ bath.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Construct a concentration-response curve and determine the EC50 value for the vasorelaxant effect of the compound.

Potential Therapeutic Applications

Should the hypothesis of calcium channel blockade be confirmed, this compound could have therapeutic potential in a range of disorders where calcium channel activity is dysregulated. These may include:

-

Cardiovascular Diseases: Hypertension and angina are commonly treated with calcium channel blockers.[2][3]

-

Neuropathic Pain: Certain subtypes of calcium channels, such as N-type (Cav2.2), are validated targets for the treatment of chronic pain.[4][5]

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a mechanism of action involving the blockade of voltage-gated calcium channels. This technical guide has outlined the scientific basis for this hypothesis and provided a detailed roadmap for its experimental validation.

Future research should focus on:

-

Subtype Selectivity: Determining the selectivity of the compound for different VGCC subtypes (L-, T-, N-, P/Q-, and R-type).

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of the compound in animal models of relevant diseases.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

The systematic investigation of this compound, guided by the principles and protocols outlined in this document, holds the promise of uncovering a novel therapeutic agent with the potential to address significant unmet medical needs.

References

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P

-

1-Benzyloxy-3-chloro-2-propanol | C10H13ClO2 | CID 4141006 - PubChem. (URL: [Link])

-

Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed. (URL: [Link])

-

Synthesis of 3-Benzyloxy-1-propanol (14) - PrepChem.com. (URL: [Link])

-

(PDF) An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - ResearchGate. (URL: [Link])

- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)

-

Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem - NIH. (URL: [Link])

-

N-type calcium channel blocker-1 - ChemBK. (URL: [Link])

-

Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed. (URL: [Link])

-

3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem. (URL: [Link])

-

(R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 - PubChem - NIH. (URL: [Link])

-

Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed. (URL: [Link])

-

(+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride | C16H22ClNO2 | CID - PubChem. (URL: [Link])

-

(2S)-2-(benzylamino)-3-piperidin-1-ylpropan-1-ol - PubChem. (URL: [Link])

Sources

- 1. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride

Introduction

This compound, with the CAS Number 101356-75-6, is a chemical compound with the molecular formula C₁₅H₂₄ClNO₂ and a molecular weight of 285.81 g/mol .[1] Its structure, featuring a benzyloxy group, a secondary alcohol, and a piperidine ring, makes it a molecule of interest in medicinal chemistry and drug development, potentially as an analog or intermediate for pharmacologically active compounds like beta-blockers. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in research and quality control settings.

This technical guide provides a detailed analysis of the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative data from related chemical structures.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectral behavior. The molecule possesses a chiral center at the C2 position of the propanol backbone, which can lead to diastereotopic protons in the NMR spectrum. The presence of a tertiary amine in the piperidine ring, which is protonated in the hydrochloride salt form, will also have a distinct spectroscopic signature.

Figure 1. Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): For structural elucidation, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Interpretation

-

Molecular Ion: In positive mode ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected to be the most prominent ion in the full scan spectrum. The molecular formula of the free base is C₁₅H₂₃NO₂.

-

Expected m/z for [M+H]⁺ = 250.18

-

-

Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[2] Key fragmentation pathways for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol would likely involve:

-

Loss of the benzyl group: A common fragmentation for benzyloxy compounds is the cleavage of the benzyl-oxygen bond, leading to a stable benzyl cation (C₇H₇⁺) at m/z 91.

-

Piperidine ring fragmentation: Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation pathway for piperidine derivatives.[2]

-

Neutral loss of water: The presence of a hydroxyl group can lead to the neutral loss of water (18 Da) from the molecular ion, especially in tandem MS experiments.[3]

-

Table 1: Predicted Mass Spectrometry Data

| m/z (amu) | Proposed Fragment | Notes |

| 250.18 | [C₁₅H₂₄NO₂]⁺ | The protonated molecular ion of the free base, [M+H]⁺. |

| 91.05 | [C₇H₇]⁺ | Benzyl cation, resulting from the cleavage of the O-CH₂Ph bond. |

| 84.08 | [C₅H₁₀N]⁺ | Piperidinyl cation, from cleavage of the C-N bond. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.[4][5]

-

N-H⁺ Stretch: The protonated tertiary amine (hydrochloride salt) will exhibit a broad absorption band in the 2700-2250 cm⁻¹ region.

-

C-H Stretches:

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretches:

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Characteristic Features |

| 3550 - 3200 | O-H (Alcohol) | Broad, strong absorption |

| ~3030 | C-H (Aromatic) | Medium to weak absorption |

| 2950 - 2850 | C-H (Aliphatic) | Strong absorption |

| 2700 - 2250 | N⁺-H (Ammonium salt) | Broad, medium absorption |

| 1600 - 1450 | C=C (Aromatic) | Medium to weak absorptions |

| 1150 - 1075 | C-O (Secondary Alcohol) | Strong absorption |

| ~1100 | C-O (Ether) | Strong absorption |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard.[9]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: Acquire the carbon NMR spectrum, often using a proton-decoupled pulse sequence.

-

2D NMR: For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.

¹H NMR Data Interpretation

-

Aromatic Protons: The protons on the phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.[10]

-

Benzylic Protons: The two protons of the -O-CH₂-Ph group are expected to appear as a singlet around δ 4.5 ppm.[11]

-

Propanol Backbone Protons:

-

The methine proton (-CH(OH)-) will likely be a multiplet around δ 3.8-4.2 ppm.

-

The methylene protons adjacent to the benzyloxy group (-O-CH₂-) and the piperidine ring (-CH₂-N-) will be diastereotopic due to the adjacent chiral center and will likely appear as complex multiplets.[12]

-

-

Piperidine Protons: The protons on the piperidine ring will appear as broad multiplets in the aliphatic region (δ 1.4-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.

-

Hydroxyl and Ammonium Protons: The -OH and -N⁺-H protons are exchangeable, and their chemical shifts can vary depending on the solvent, concentration, and temperature. They may appear as broad singlets.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (-O-CH₂-Ph) | ~4.5 | Singlet | 2H |

| Methine (-CH(OH)-) | 3.8 - 4.2 | Multiplet | 1H |

| Methylene (-O-CH₂-CH-) | 3.4 - 3.6 | Multiplet | 2H |

| Methylene (-CH-CH₂-N-) | 2.8 - 3.2 | Multiplet | 2H |

| Piperidine (-CH₂-N-) | 2.5 - 3.5 | Multiplet | 4H |

| Piperidine (-CH₂-) | 1.4 - 1.8 | Multiplet | 6H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

| Ammonium (-N⁺-H) | Variable | Broad Singlet | 1H |

¹³C NMR Data Interpretation

-

Aromatic Carbons: The carbons of the phenyl ring are expected in the δ 127-138 ppm region. The carbon attached to the benzylic group (ipso-carbon) will have a distinct chemical shift.

-

Benzylic Carbon: The -O-CH₂-Ph carbon is expected around δ 70-75 ppm.

-

Propanol Backbone Carbons:

-

The carbon bearing the hydroxyl group (-CH(OH)-) is expected around δ 65-70 ppm.

-

The other two methylene carbons of the propanol chain will appear in the aliphatic region.

-

-

Piperidine Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, with the carbons adjacent to the nitrogen appearing more downfield (δ ~50-60 ppm) than the others (δ ~20-30 ppm).

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 127 - 138 |

| Benzylic (-O-CH₂-Ph) | 70 - 75 |

| Methine (-CH(OH)-) | 65 - 70 |

| Methylene (-O-CH₂-CH-) | ~70 |

| Methylene (-CH-CH₂-N-) | ~60 |

| Piperidine (-CH₂-N-) | 50 - 60 |

| Piperidine (-CH₂-) | 20 - 30 |

Workflow for Spectroscopic Analysis

Sources

- 1. This compound | 101356-75-6 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rsc.org [rsc.org]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]

- 11. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a substituted aminopropanol derivative. The core structure, a β-amino alcohol, is a versatile pharmacophore found in a wide array of biologically active compounds and is a key building block in medicinal chemistry. The presence of the benzyloxy group offers a handle for further chemical modification, including debenzylation to reveal a primary alcohol, while the piperidine moiety can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a reliable synthetic pathway to this molecule, delving into the underlying chemical principles, detailed experimental procedures, and critical considerations for its successful preparation and characterization.

Overall Synthesis Pathway

The synthesis of this compound is a two-step process commencing with commercially available starting materials. The first step involves the synthesis of the key intermediate, benzyl glycidyl ether, through a Williamson ether synthesis. The subsequent step is the nucleophilic ring-opening of the synthesized epoxide with piperidine to yield the desired β-amino alcohol, which is then converted to its hydrochloride salt for improved stability and handling.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Benzyl Glycidyl Ether

The preparation of the epoxide intermediate, benzyl glycidyl ether, is achieved via a phase-transfer catalyzed Williamson ether synthesis. This method is efficient and avoids the need for anhydrous conditions.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzyl Alcohol | 108.14 | 54.07 g | 0.5 |

| Epichlorohydrin | 92.52 | 69.39 g | 0.75 |

| Sodium Hydroxide | 40.00 | 40.00 g | 1.0 |

| Tetrabutylammonium Bromide | 322.37 | 8.06 g | 0.025 |

| Toluene | - | 250 mL | - |

| Water | - | 250 mL | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add benzyl alcohol (54.07 g, 0.5 mol), toluene (250 mL), and tetrabutylammonium bromide (8.06 g, 0.025 mol).

-

Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving sodium hydroxide (40.00 g, 1.0 mol) in water (80 mL).

-

With vigorous stirring, add the sodium hydroxide solution to the flask.

-

Add epichlorohydrin (69.39 g, 0.75 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 40 °C using an ice bath if necessary.

-

After the addition is complete, continue stirring at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add 250 mL of water to the reaction mixture and transfer the contents to a separatory funnel.

-

Separate the organic layer and wash it with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl glycidyl ether.

-

Purify the crude product by vacuum distillation to yield pure benzyl glycidyl ether as a colorless oil.

Part 2: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol

The core of the synthesis is the nucleophilic attack of the secondary amine, piperidine, on the epoxide ring of benzyl glycidyl ether. This reaction proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide.

Mechanism of Epoxide Ring Opening

The reaction is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to the inversion of stereochemistry if the carbon were chiral. The ring opens, and a subsequent proton transfer from a solvent molecule or another piperidine molecule to the newly formed alkoxide results in the final β-amino alcohol product.

Caption: Mechanism of the nucleophilic ring-opening of benzyl glycidyl ether by piperidine.

Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the aminolysis of epoxides.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzyl Glycidyl Ether | 164.20 | 16.42 g | 0.1 |

| Piperidine | 85.15 | 10.22 g | 0.12 |

| Ethanol | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl glycidyl ether (16.42 g, 0.1 mol) in ethanol (100 mL).

-

Add piperidine (10.22 g, 0.12 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol as an oil.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Part 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt. This is a standard acid-base reaction that typically results in a crystalline solid, which is easier to handle, purify, and has a longer shelf life.

Experimental Protocol

Materials:

| Reagent | Quantity |

| 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol | ~0.1 mol |

| Diethyl Ether | 200 mL |

| Hydrochloric Acid (concentrated) | As needed |

| or HCl in Diethyl Ether/Isopropanol | As needed |

Procedure:

-

Dissolve the purified 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol (approx. 0.1 mol) in diethyl ether (200 mL) in a beaker or flask.

-

Cool the solution in an ice bath.

-

With stirring, slowly add a solution of hydrochloric acid (either a slight excess of concentrated HCl or a saturated solution of HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The pH of the solution should be acidic.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration and wash it with cold diethyl ether.

-

Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons (~4.5 ppm), the protons of the propanol backbone, and the protons of the piperidine ring.

-

13C NMR: The spectrum should display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the carbons of the propanol chain, and the carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3500 cm-1 corresponding to the hydroxyl group, and characteristic C-O and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety Considerations

-

Benzyl Alcohol: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Epichlorohydrin: Highly toxic, carcinogenic, and a suspected mutagen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

-

Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available at: [Link][2]

- Azizi, N., & Saidi, M. R. (2005).

- Lizza, J. R., & Moura-Letts, G. (2017). A Catalyst-Free and Regioselective Synthesis of β-Amino Alcohols from Epoxides and Primary Amines in Polar Mixed Solvent Systems. Synthesis, 49(06), 1231–1242.

- Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). Lithium Perchlorate/Diethyl Ether (LPDE): A Mild and Efficient Medium for the Regioselective Ring Opening of Epoxides with Poor Nucleophiles. Synthesis, 2004(10), 1557–1558.

-

Organic Syntheses. Benzoyl piperidine. Available at: [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available at: [Link]

- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 849-855.

- Google Patents. Process for the preparation of glycidyl ethers.

-

MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available at: [Link]

-

PrepChem.com. Synthesis of 3-benzyloxy-1,2-propanediol. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical properties of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, particularly within the well-established class of β-adrenergic receptor antagonists (beta-blockers). The principles and methodologies outlined herein are based on established knowledge in medicinal chemistry, pharmacology, and analytical sciences, offering a robust framework for researchers initiating studies on this compound.

Introduction and Molecular Overview

This compound belongs to the chemical class of aryloxypropanolamines. Its core structure, a propan-2-ol moiety with an amino group, is the archetypal pharmacophore for beta-blockers. The presence of a benzyloxy group and a piperidine ring suggests specific influences on its physicochemical and pharmacological properties. The hydrochloride salt form is intended to enhance aqueous solubility and stability.

The molecular structure suggests a chiral center at the C-2 position of the propanol chain, meaning the compound can exist as (R) and (S) enantiomers. It is well-established in the pharmacology of beta-blockers that the (S)-enantiomer typically possesses significantly higher affinity for β-adrenergic receptors.

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 101356-75-6 | |

| Molecular Formula | C₁₅H₂₄ClNO₂ | |

| Formula Weight | 285.81 g/mol |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Characteristics

| Parameter | Predicted Value/Characteristic | Rationale and Significance |

| Physical State | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| pKa | Estimated around 8.5 - 9.5 | The piperidine nitrogen is basic and will be protonated at physiological pH. This is crucial for receptor interaction and solubility. |

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | The benzyloxy group contributes to lipophilicity, while the hydroxyl and protonated amine groups enhance hydrophilicity. This balance influences membrane permeability and distribution. |

| Melting Point | Expected to be a relatively high and sharp melting point | Characteristic of crystalline salts. |

Postulated Mechanism of Action: β-Adrenergic Receptor Antagonism

The structural similarity of this compound to a vast number of clinically used beta-blockers strongly suggests its primary mechanism of action is the competitive, reversible antagonism of β-adrenergic receptors.[1] These receptors are integral to the sympathetic nervous system's regulation of cardiovascular and other physiological functions.

There are three main subtypes of β-adrenergic receptors:

-

β₁-receptors: Predominantly located in the heart. Antagonism leads to decreased heart rate, contractility, and cardiac output.

-

β₂-receptors: Found in bronchial and vascular smooth muscle. Blockade can lead to bronchoconstriction and vasoconstriction.

-

β₃-receptors: Primarily in adipose tissue and involved in lipolysis.

The selectivity of the title compound for these receptor subtypes would be determined by the nature of its substituents. The benzyloxy group's size and electronic properties, along with the piperidine ring, will dictate the binding affinity and selectivity profile. Non-selective beta-blockers can lead to side effects such as bronchospasm in susceptible individuals due to β₂-receptor blockade.[1]

Caption: Postulated mechanism of action via competitive antagonism at β-adrenergic receptors.

Synthetic Strategy

The synthesis of aryloxypropanolamine beta-blockers is a well-trodden path in medicinal chemistry.[2] A common and efficient method involves a two-step process starting from the corresponding alcohol (in this case, benzyl alcohol) and epichlorohydrin, followed by the introduction of the amine moiety (piperidine).

Caption: A plausible synthetic workflow for the target compound.

Exemplary Synthetic Protocol:

-

Step 1: Synthesis of 1-(Benzyloxy)-2,3-epoxypropane. Benzyl alcohol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in a suitable solvent or neat.

-

Step 2: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol. The resulting epoxide is then reacted with piperidine. This reaction involves the nucleophilic attack of the piperidine nitrogen on one of the epoxide carbons, leading to the opening of the ring. This step is often performed in a protic solvent like ethanol or isopropanol, sometimes with heating.

-

Step 3: Formation of the Hydrochloride Salt. The free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The product is then collected by filtration and dried.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.

Table 3: Key Analytical Methodologies

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural Elucidation and Confirmation | The spectra would show characteristic signals for the benzylic protons, the piperidine ring protons, and the propanol backbone. The splitting patterns and chemical shifts would confirm the connectivity of the molecule.[3][4][5][6] |

| Mass Spectrometry (MS) | Molecular Weight Determination and Fragmentation Analysis | Electrospray ionization (ESI) would likely show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. Fragmentation patterns would be consistent with the proposed structure.[3][7] |

| Infrared (IR) Spectroscopy | Identification of Functional Groups | A broad absorption band in the 3200-3500 cm⁻¹ region would indicate the O-H stretch of the alcohol. C-H, C-O, and C-N stretching and bending vibrations would also be present. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | A reversed-phase HPLC method with UV detection would be suitable for determining the purity of the compound. The aromatic ring provides a strong chromophore for UV detection. |

| Elemental Analysis | Confirmation of Elemental Composition | The experimentally determined percentages of C, H, N, Cl, and O should be within acceptable limits of the theoretical values for the molecular formula C₁₅H₂₄ClNO₂. |

Potential Pharmacological Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro and in vivo studies would be necessary.

In Vitro Assays:

-

Receptor Binding Assays: These assays are crucial to determine the binding affinity (Ki) of the compound for β₁, β₂, and β₃ adrenergic receptors.[1] This is typically done using radioligand binding competition assays with cell membranes expressing these receptors.

-

Functional Assays: These assays measure the functional consequence of receptor binding. For an antagonist, this would involve measuring its ability to inhibit the agonist-induced (e.g., isoproterenol) stimulation of a downstream signaling pathway, such as cyclic AMP (cAMP) production.[8]

In Vivo Studies:

-

Animal Models of Hypertension: The compound could be administered to hypertensive animal models (e.g., spontaneously hypertensive rats) to assess its ability to lower blood pressure and heart rate.

-

Pharmacokinetic Studies: These studies would determine the ADME properties of the compound, including its half-life, bioavailability, and volume of distribution. The presence of the piperidine moiety may influence its metabolic stability and overall pharmacokinetic profile.[9]

Toxicology and Safety Considerations

The toxicological profile of any new chemical entity must be thoroughly investigated.

-

In Vitro Cytotoxicity: Initial screening would involve assessing the compound's cytotoxicity against various cell lines.

-

Acute Toxicity Studies: These studies in animal models would determine the median lethal dose (LD₅₀) and identify potential target organs for toxicity. The piperidine moiety is a known structural alert, and its potential for toxicity should be carefully evaluated.[10][11][12]

-

Genotoxicity Assays: A battery of tests (e.g., Ames test, micronucleus assay) would be required to assess the compound's potential to cause genetic mutations.

Conclusion

This compound is a molecule with a high theoretical potential to act as a β-adrenergic receptor antagonist. Its structural features suggest that it would share many of the pharmacological and chemical properties of the well-established class of beta-blockers. The benzyloxy and piperidine substituents are expected to modulate its potency, selectivity, and pharmacokinetic profile. The information and protocols outlined in this guide provide a comprehensive theoretical framework for researchers to initiate the synthesis, characterization, and evaluation of this compound. All experimental work should be guided by these established principles, with the understanding that the specific properties of this molecule must ultimately be determined empirically.

References

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH. Available at: [Link]

-

Thin-layer chromatographic analysis of some beta-blocking drugs in plasma. PubMed. Available at: [Link]

-

Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. PubMed. Available at: [Link]

-

Comparison of the analysis of beta-blockers by different techniques. PubMed. Available at: [Link]

-

[Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635)]. PubMed. Available at: [Link]

-

(PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. ResearchGate. Available at: [Link]

-

Piperidine: Human health tier II assessment. NICNAS. Available at: [Link]

-

Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. PubMed. Available at: [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available at: [Link]

-

Discovery and development of beta-blockers. Wikipedia. Available at: [Link]

-

Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Available at: [Link]

-

.beta.-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. YouTube. Available at: [Link]

-

Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. Available at: [Link]

-

Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. Available at: [Link]

-

propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

Adrenergic Receptors inhibitors. Adooq Bioscience. Available at: [Link]

-

COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

-